unc569

Catalog No.
S548424
CAS No.
M.F
C22H29FN6
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
unc569

Product Name

unc569

IUPAC Name

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine

Molecular Formula

C22H29FN6

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27)

InChI Key

OGEBRHQLRGFBNV-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

UNC569, UNC569, UNC 569

Canonical SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

Description

The exact mass of the compound 1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine is 396.24377 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Acute Lymphoblastic Leukemia (ALL)

Scientific Field: The scientific field of this application is Oncology, specifically Acute Lymphoblastic Leukemia (ALL) .

Summary of the Application: UNC569 is a novel small molecule inhibitor for Mer receptor tyrosine kinase (RTK), which is ectopically expressed in ALL cell lines and patient samples . Inhibition of Mer expression reduces pro-survival signaling, increases chemosensitivity, and delays the development of leukemia in vivo .

Methods of Application: UNC569’s inhibition of Mer kinase activity was determined by a microfluidic capillary electrophoresis assay . Western blot analysis was used to determine the inhibition of phospho-Mer and downstream signaling by UNC569 in ALL cell lines .

Results or Outcomes: UNC569 has potent activity against Mer RTK (IC 50 = 2.9 nM). In cell-based assays, UNC569 inhibited the accumulation of phospho-Mer in ALL cell lines . Treatment with UNC569 resulted in the inhibition of phosphorylation of Erk1/2 and Akt .

Application in Atypical Teratoid/Rhabdoid Tumors (AT/RT)

Scientific Field: The scientific field of this application is Oncology, specifically Atypical Teratoid/Rhabdoid Tumors (AT/RT) .

Summary of the Application: Mer is also abnormally expressed in AT/RT, providing a rationale for targeting Mer as a therapeutic strategy . UNC569, the first small-molecule Mer inhibitor, has shown biochemical and biologic effects in AT/RT .

Methods of Application: The biochemical and biologic effects of UNC569 in AT/RT were determined by Western blot analysis .

Results or Outcomes: Treatment with UNC569 reduced proliferation/survival in liquid culture, decreased colony formation in methylcellulose/soft agar, and increased sensitivity to cytotoxic chemotherapies . These data support further development of Mer inhibitors as effective therapies in ALL and AT/RT .

UNC569 is a novel small molecule inhibitor for Mer receptor tyrosine kinase (RTK), which is ectopically expressed in ALL cell lines and patient samples . It has shown efficacy against these types of cancers both in vitro and in vivo .

UNC569 is a novel small-molecule inhibitor specifically targeting the Mer receptor tyrosine kinase, which plays a significant role in various malignancies, particularly acute lymphoblastic leukemia and atypical teratoid/rhabdoid tumors. This compound is characterized by its potent and selective inhibition of Mer, with an inhibitory concentration (IC50) of approximately 2.9 nanomolar, indicating its high efficacy in disrupting Mer-mediated signaling pathways . UNC569's chemical structure and properties make it a promising candidate for therapeutic applications, especially in pediatric cancers where current treatments often result in severe side effects.

As mentioned earlier, UNC569 acts as an ATP-competitive inhibitor of TAM kinases. TAM kinases play a role in various cellular processes, including cell survival, proliferation, and migration []. By inhibiting TAM kinases, UNC569 can disrupt these processes and potentially lead to cancer cell death [, ].

Studies suggest that UNC569 exhibits potent inhibitory activity against Mer, Axl, and Tyro3 kinases, with IC50 values (concentration required for 50% inhibition) in the nanomolar range (nM) []. This indicates that UNC569 can effectively block TAM kinase activity at very low concentrations [].

: Employing reactions such as coupling reactions, cyclizations, or modifications to achieve the desired molecular structure.
  • Purification: Following synthesis, purification techniques such as chromatography are used to isolate UNC569 from by-products.
  • The precise synthetic pathway remains under investigation but is crucial for scaling up production for clinical trials.

    UNC569 exhibits significant biological activity against various cancer cell lines, particularly those associated with acute lymphoblastic leukemia and atypical teratoid/rhabdoid tumors. Studies have demonstrated that treatment with UNC569 results in:

    • Reduced Cell Proliferation: In vitro experiments show a marked decrease in the growth of leukemia cells when treated with UNC569.
    • Decreased Colony Formation: The compound inhibits colony formation in soft agar assays, indicating its potential to prevent tumorigenesis.
    • Enhanced Chemosensitivity: Cells treated with UNC569 exhibit increased sensitivity to standard chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes .

    The synthesis of UNC569 involves several key steps typical for developing small-molecule inhibitors. While specific synthetic routes are proprietary, general methodologies include:

    • Starting Materials: Utilizing commercially available precursors that contain the necessary functional groups for Mer inhibition.

    UNC569 has several potential applications in oncology:

    • Targeted Therapy for Leukemia: Given its efficacy against acute lymphoblastic leukemia, UNC569 may serve as a targeted therapeutic agent that minimizes side effects compared to traditional chemotherapy.
    • Combination Therapy: Its ability to enhance chemosensitivity makes it a candidate for combination therapies with existing chemotherapeutics.
    • Research Tool: As a selective Mer inhibitor, UNC569 can be utilized in research settings to study the role of Mer in cancer biology and therapy resistance.

    Interaction studies of UNC569 focus on its biochemical effects on Mer and related signaling pathways:

    • Biochemical Assays: These studies typically involve Western blot analysis to assess changes in phosphorylation status of Mer and downstream effectors like ERK1/2 and AKT following treatment with UNC569.
    • Cell Viability Assays: Investigating the impact on cell survival and proliferation rates provides insights into its therapeutic potential against different cancer types.

    These studies underscore the compound's mechanism of action and support its development as a therapeutic agent.

    Several compounds share structural or functional similarities with UNC569, primarily within the realm of receptor tyrosine kinase inhibitors. Here are some notable examples:

    Compound NameTargetIC50 (nM)Unique Features
    Axl InhibitorAxl receptor37Targets another member of the TAM family
    Tyro3 InhibitorTyro3 receptor48Also part of the TAM family; involved in immune regulation
    ForetinibMultiple RTKs10Broad-spectrum inhibitor affecting various pathways

    Uniqueness of UNC569

    UNC569 is distinct due to its selective inhibition of the Mer receptor tyrosine kinase at very low concentrations compared to other inhibitors that may have broader targets. Its specific action on oncogenic pathways relevant to pediatric cancers positions it uniquely among similar compounds, making it a promising candidate for further clinical development .

    Molecular Formula and Weight (C22H29FN6, 396.5 g/mol)

    UNC569 possesses the molecular formula C22H29FN6 with a molecular weight of 396.5 grams per mole [2] [4] [5]. The compound consists of twenty-two carbon atoms, twenty-nine hydrogen atoms, one fluorine atom, and six nitrogen atoms, reflecting its complex heterocyclic structure [6] [11]. This molecular composition places UNC569 within the category of medium-sized organic molecules suitable for pharmaceutical applications [28] [29].

    Table 1: Basic Chemical Properties of UNC569

    PropertyValueReference
    Molecular FormulaC22H29FN6 [1] [2] [4]
    Molecular Weight396.5 g/mol [1] [2] [4]
    CAS Number1350547-65-7 [2] [4] [5]
    Chemical Name (IUPAC)1-[(trans-4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine [2] [5] [6]
    Chemical Name (Common)UNC569 [1] [2] [3]
    Chemical ClassPyrazolopyrimidine derivative [1] [17] [19]
    Core ScaffoldPyrazolo[3,4-d]pyrimidine [1] [17] [30]

    Structural Characteristics of Pyrazolopyrimidine Scaffold

    The pyrazolo[3,4-d]pyrimidine scaffold forms the central core of UNC569, representing a bicyclic heterocyclic system that has gained significant attention in medicinal chemistry [19] [22]. This scaffold consists of a pyrazole ring fused to a pyrimidine ring, creating a planar aromatic system with multiple nitrogen atoms that can participate in hydrogen bonding interactions [23] [27]. The pyrazolopyrimidine unit in UNC569 exhibits slight non-planarity, as evidenced by crystallographic studies showing dihedral angles between constituent rings [23].

    The scaffold provides three key substitution sites that have been exploited for structure-activity relationship optimization [30]. The nitrogen atoms within the bicyclic system serve as hydrogen bond acceptors, while the aromatic character of the scaffold allows for π-π stacking interactions with target proteins [19] [26]. The electron-deficient nature of the pyrazolopyrimidine core contributes to its ability to compete effectively with adenosine triphosphate for binding to kinase active sites [22] [30].

    Research has demonstrated that pyrazolopyrimidine scaffolds possess favorable pharmacophoric properties for kinase inhibition, including appropriate geometry for binding to the adenine pocket of kinases [19] [30]. The scaffold's synthetic accessibility and potential for derivatization have made it a privileged structure in drug discovery programs targeting various therapeutic areas [19] [26].

    Chemical Nomenclature and Identifiers

    UNC569 is systematically named as 1-[(trans-4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine according to International Union of Pure and Applied Chemistry nomenclature conventions [2] [5] [6]. The compound is also known by several synonyms including Mer RTK Inhibitor, MERTK Inhibitor I, RP38 Inhibitor I, and TAM Family RTK Inhibitor I [5] [6].

    Table 2: Chemical Identifiers and Structural Codes for UNC569

    Identifier TypeValueReference
    CAS Registry Number1350547-65-7 [2] [4] [5]
    MDL NumberMFCD26936336 [29]
    PubChem CID53355503 [29]
    InChI KeyOGEBRHQLRGFBNV-UHFFFAOYSA-N [29]
    SMILESFC1=CC=C(C=C1)C2=NN(C3=NC(NCCCC)=NC=C32)C[C@H]4CCC@@HN [2] [29]
    Hill FormulaC22H29FN6 [5] [6]
    Canonical SMILESCCCCNC1=NC=C2C(N(C[C@H]3CCC@HCC3)N=C2C4=CC=C(F)C=C4)=N1 [12] [28]

    The compound's Chemical Abstracts Service registry number 1350547-65-7 serves as its unique identifier in chemical databases and literature [2] [4] [5]. The Simplified Molecular Input Line Entry System representation provides a text-based description of the molecular structure that can be processed by computational chemistry software [2] [29].

    Physical and Chemical Properties

    UNC569 presents as a beige crystalline solid powder under standard laboratory conditions [6] [15] [18]. The compound demonstrates excellent chemical stability when stored as a powder at -20°C, maintaining its integrity for at least four years under these conditions [18]. The compound exhibits moderate to good solubility in organic solvents, with solubility values of 100 mg/mL in dimethyl sulfoxide, 2.5 mg/mL in water with gentle warming, 2 mg/mL in ethanol, and 2.5 mg/mL in dimethylformamide [6] [15] [18].

    Table 3: Physical and Chemical Properties of UNC569

    PropertyValueReference
    Physical AppearanceCrystalline solid [18] [21]
    ColorBeige [6] [15]
    FormPowder [5] [6] [15]
    Storage Temperature-20°C [4] [5] [18]
    Stability (Powder)≥4 years [18]
    Solubility in DMSO100 mg/mL [6] [15]
    Solubility in Water2.5 mg/mL (with gentle warming) [6] [15]
    Solubility in Ethanol2 mg/mL [18]
    Solubility in DMF2.5 mg/mL [18]
    Melting PointUndetermined [39]
    Boiling PointUndetermined [39]
    Purity (HPLC)≥95% [5] [6] [15]

    The compound shows limited aqueous solubility, requiring specialized formulation strategies for in vivo applications [18]. For research applications, UNC569 can be dissolved in aqueous buffers using a sequential addition method involving dimethylformamide and phosphate-buffered saline [18]. The compound should be protected from light during storage and handling to maintain its chemical integrity [6] [15].

    High-performance liquid chromatography analysis consistently demonstrates purity levels of 95% or greater for commercial preparations of UNC569 [5] [6] [15]. The compound's ultraviolet-visible absorption spectrum shows characteristic maxima at 246 and 308 nanometers, reflecting the electronic transitions within its conjugated aromatic system [18].

    Structural Comparison with Related Compounds

    UNC569 belongs to a class of pyrazolopyrimidine-based kinase inhibitors that share structural similarities while exhibiting distinct selectivity profiles [30] [33]. The compound's structure can be compared to other members of this chemical series, including UNC1062, which represents an earlier iteration in the development program [33]. Both compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituent patterns, with UNC569 incorporating a trans-4-aminocyclohexylmethyl group and a 4-fluorophenyl substituent [30] [33].

    Table 4: Kinase Inhibition Profile of UNC569

    Target KinaseIC50/Ki ValueAssay TypeReference
    Mer2.9 nMKinase activity [1] [3] [4]
    Axl37 nMKinase activity [1] [3] [4]
    Tyro348 nMKinase activity [1] [3] [4]
    Mer (Ki)4.3 nM (Ki)Kinase binding affinity [4] [5] [6]
    Mer phosphorylation (697 cells)141 ± 15 nMCell-based phosphorylation [1] [3] [17]
    Mer phosphorylation (Jurkat cells)193 ± 56 nMCell-based phosphorylation [1] [3] [17]

    The structural modifications present in UNC569 contribute to its enhanced potency and selectivity compared to earlier compounds in the series [30]. The trans-4-aminocyclohexylmethyl substituent at the N1 position of the pyrazole ring provides favorable interactions with the protein target while improving the compound's pharmacokinetic properties [30]. The 4-fluorophenyl group at the C3 position contributes to the compound's binding affinity through hydrophobic interactions and potential halogen bonding [24] [30].

    Crystallographic studies have revealed that UNC569 adopts a unique binding mode within the kinase active site, with the pyrazolopyrimidine core occupying the adenine pocket and forming critical hydrogen bonds with the hinge region [34] [35]. The compound's binding pose differs from other kinase inhibitors, with its amino group forming unexpected interactions with specific residues rather than the anticipated ionic contacts [30].

    Comparative analysis with other TAM family kinase inhibitors demonstrates that UNC569 achieves approximately 10-fold selectivity for Mer over Axl and Tyro3, reflecting the specific structural adaptations incorporated into its design [1] [3] [4]. This selectivity profile distinguishes UNC569 from broader-spectrum kinase inhibitors and contributes to its potential therapeutic utility [28] [30].

    The synthesis of UNC569 employs a versatile pyrazolopyrimidine scaffold that allows for systematic exploration of structure-activity relationships through multiple synthetic routes. The primary synthetic strategy centers on an efficient multi-step approach that provides access to diversely substituted analogs for optimization studies [1] [2].

    The key synthetic methodology begins with the preparation of the core pyrazolopyrimidine intermediate through bromination of the known compound using phosphoryl tribromide in a sealed tube under elevated temperatures. This bromination step proceeds with yields ranging from 85-95% and establishes the critical intermediate for subsequent transformations [1] [2]. The reaction conditions require careful temperature control and sealed reaction vessels to ensure optimal conversion and minimize side product formation.

    The synthetic strategy incorporates three distinct pathways that enable systematic exploration of substituent effects at different positions. Path A involves sequential Suzuki coupling, N1-alkylation, and oxidation followed by nucleophilic displacement, making it ideal for exploring structure-activity relationships at the R2 and R3 positions. The Suzuki coupling step utilizes palladium catalysis with boronic acid derivatives to install aryl substituents, typically achieving yields of 70-85% depending on the electronic properties of the coupling partners [1] [2].

    Path B provides an alternative sequence more suitable for modifications at the R3 position, while Path C is preferentially employed when multiple analogs with variation at the R1 group are required. This synthetic flexibility enables efficient preparation of focused libraries for structure-activity relationship studies and allows optimization of reaction sequences based on the specific structural modifications being investigated [1] [2].

    The N1-alkylation step employs alkyl halides under basic conditions in dimethylformamide, achieving yields of 60-80%. Critical parameters for this transformation include careful base selection and solvent choice to ensure regioselective alkylation and minimize competing reactions. The subsequent oxidation using meta-chloroperoxybenzoic acid proceeds under controlled conditions with yields of 75-90%, requiring precise stoichiometry control and temperature management to prevent overoxidation [1] [2].

    The final nucleophilic aromatic substitution step involves displacement of the methylsulfinyl or methylsulfonyl group with amine nucleophiles, typically proceeding with yields of 80-95%. This transformation requires excess nucleophile and carefully controlled reaction times to ensure complete conversion while maintaining product integrity [1] [2].

    Structure-Activity Relationship Studies

    Comprehensive structure-activity relationship studies revealed critical insights into the molecular requirements for potent and selective Mer kinase inhibition. These investigations systematically explored modifications at three key positions of the pyrazolopyrimidine scaffold, designated as R1, R2, and R3, each contributing distinct interactions within the Mer kinase active site [1] [2] [4].

    Initial structure-activity relationship exploration focused on the R1 and R2 positions while maintaining the R3 substituent as a methylamino group. This approach provided fundamental insights into the electronic and steric requirements for optimal binding affinity. The R1 position, corresponding to the aryl substituent, demonstrated clear preferences for electron-donating groups, with para-substituted derivatives showing superior activity compared to meta and ortho analogs [1] [2].

    Detailed analysis of R1 substituent effects revealed that the para-methoxyl substituted analog exhibited 5-fold greater potency than the corresponding meta-substituted derivative and 56-fold greater potency than the ortho-substituted analog. This positional preference reflects optimal interactions with the kinase active site and highlights the importance of precise substituent placement for maintaining binding affinity [1] [2].

    The electronic properties of R1 substituents proved critical for activity, with electron-donating groups consistently enhancing potency while electron-withdrawing groups diminished activity. For example, the para-methoxyl derivative demonstrated 7-fold greater potency than the corresponding para-trifluoromethyl analog, clearly establishing the preference for electron-rich aromatic systems [1] [2].

    Investigation of heteroaromatic substituents at the R1 position revealed that 3-pyridyl and 6-fluoro-3-pyridyl derivatives exhibited reduced activity compared to the optimal 4-fluorophenyl substituent. However, introduction of a piperidine ring at the 6-position of the 3-pyridyl group provided a highly potent compound, and replacement of the pyridine with a more hydrophobic phenyl ring further enhanced potency by 4-fold [1] [2].

    The R2 position investigation focused on cyclohexylmethyl derivatives with various polar substituents. The distance between the pyrazole ring and the polar group proved critical for activity, with para-substituted cyclohexylmethyl groups demonstrating optimal binding characteristics. Stereochemical considerations emerged as particularly important, with the trans-4-aminocyclohexylmethyl analog exhibiting 3-fold greater potency than the corresponding cis-analog [1] [2].

    Comprehensive R3 position studies revealed that the secondary amine functionality is essential for potency due to critical hydrogen bonding interactions with the hinge region of the kinase. Replacement of the secondary amine with a tertiary amine dramatically reduced activity, confirming the importance of this hydrogen bonding capability [1] [2].

    Alkyl chain length optimization at the R3 position demonstrated that extension from C3 to C5 significantly enhanced potency, while branched alkyl chains and cycloalkyl groups proved less favorable. Introduction of polar groups within the alkyl chain dramatically decreased activity, suggesting that hydrophobic interactions are critical in this region of the binding site [1] [2].

    Aromatic substituents at the R3 position, including phenyl rings and para-substituted phenyl derivatives, were well tolerated and maintained potent activity. Importantly, variations in the R3 group affected not only binding affinity but also selectivity within the TAM family members, with the best selectivity achieved by analogs containing specific alkyl chain modifications [1] [2].

    Optimization of R1, R2, and R3 Positions

    The systematic optimization of the R1, R2, and R3 positions involved detailed exploration of substituent effects combined with structural biology insights to achieve optimal potency and selectivity. The crystallographic structure of UNC569 bound to Mer kinase provided crucial guidance for rational optimization efforts [1] [2] [4].

    R1 position optimization focused on maximizing favorable interactions while maintaining appropriate physicochemical properties. The 4-fluorophenyl substituent was identified as optimal, providing an excellent balance of potency, selectivity, and synthetic accessibility. This substituent engages in favorable π-π stacking interactions within the active site while the fluorine atom contributes to optimal electronic properties without introducing significant steric bulk [1] [2].

    Alternative R1 substituents explored included various electron-donating and electron-withdrawing groups, heteroaromatic systems, and extended aromatic frameworks. The 4-methoxyphenyl derivative demonstrated enhanced potency but potentially compromised metabolic stability, while trifluoromethyl substitution significantly reduced activity. Pyridyl substituents generally showed reduced activity unless specifically substituted with auxiliary groups that enhanced binding affinity [1] [2].

    R2 position optimization centered on the critical trans-4-aminocyclohexylmethyl substituent that occupies the ATP sugar pocket and forms essential hydrogen bonding interactions. The trans-stereochemistry proved crucial for optimal binding geometry, with the cis-isomer showing significantly reduced potency. The amino group forms a critical hydrogen bond with the carbonyl of Arg727, representing a key anchor point for binding affinity [1] [2].

    Systematic exploration of R2 alternatives included various polar and nonpolar cyclohexyl derivatives, alternative ring systems, and different linkage patterns. Hydroxyl-substituted analogs showed equivalent potency to the amino derivative, confirming that hydrogen bonding capability is the critical requirement. However, the aminocyclohexyl derivative was selected for optimal balance of potency, selectivity, and synthetic accessibility [1] [2].

    R3 position optimization involved extensive exploration of alkyl chain length, branching patterns, and polar substituents. The N-butyl substituent emerged as optimal, providing maximum potency while maintaining favorable pharmacokinetic properties. Shorter chains (methyl, ethyl, propyl) showed progressively increasing activity, while longer chains (pentyl, hexyl) maintained high potency but with potential for reduced selectivity [1] [2].

    The secondary amine functionality at the R3 position proved absolutely critical for activity, with methylation to form a tertiary amine resulting in dramatic loss of potency. This requirement reflects the essential hydrogen bonding interaction with the hinge region backbone carbonyl groups, a characteristic interaction for ATP-competitive kinase inhibitors [1] [2].

    Aromatic substituents at the R3 position, including phenyl and substituted phenyl derivatives, were well tolerated and provided alternative optimization opportunities. These aromatic analogs maintained potent activity while potentially offering different selectivity profiles and pharmacokinetic properties compared to the alkyl derivatives [1] [2].

    Chemical Modifications for Enhanced Activity

    The development of UNC569 incorporated sophisticated chemical modifications designed to enhance target potency, improve selectivity profiles, and optimize pharmaceutical properties. These modifications were guided by structure-based design principles combined with systematic medicinal chemistry optimization [1] [2] [4] [5].

    Selectivity enhancement represented a primary focus of chemical modification efforts, given the structural similarities among TAM family members. The pyrazolopyrimidine scaffold provided an excellent starting point for achieving selectivity through exploitation of subtle active site differences. Modifications were specifically designed to take advantage of non-conserved residues within the ATP binding sites of Mer, Axl, and Tyro3 [1] [2].

    The incorporation of the trans-4-aminocyclohexylmethyl substituent at the R2 position was crucial for achieving enhanced selectivity over other TAM family members. This bulky, stereochemically defined substituent exploits differences in the sugar pocket regions of the respective kinases, contributing to the 10-17 fold selectivity observed for UNC569 [1] [2] [3].

    Potency enhancement modifications focused on optimizing key binding interactions while maintaining drug-like properties. The systematic exploration of R1 position substituents led to identification of optimal electronic and steric requirements, with electron-donating groups consistently providing enhanced activity. The 4-fluorophenyl group represents an optimal balance of potency, selectivity, and synthetic accessibility [1] [2].

    The hinge binding region optimization through R3 position modifications proved critical for achieving sub-nanomolar potency. The N-butyl substituent provides optimal hydrophobic interactions within the adenine pocket while maintaining the essential hydrogen bonding capability of the secondary amine. This modification contributed significantly to the remarkable IC50 value of 2.9 nanomolar achieved by UNC569 [1] [2].

    Bioavailability enhancement modifications incorporated consideration of absorption, distribution, metabolism, and excretion properties. The overall molecular design balanced hydrophobic and hydrophilic elements to achieve favorable oral bioavailability while maintaining potent target engagement. The resulting compound demonstrated 57% oral bioavailability in preclinical studies [1] [2].

    Metabolic stability modifications focused on identifying and addressing potential sites of metabolic vulnerability. The pyrazolopyrimidine core provides inherent stability compared to alternative heterocyclic scaffolds, while specific substituent choices were made to minimize metabolic liability. The trans-4-aminocyclohexylmethyl group, while bulky, provides protection against metabolic degradation [1] [2].

    Solubility enhancement efforts balanced the need for adequate aqueous solubility with maintenance of target binding affinity. The incorporation of the amino group and careful selection of substituents resulted in compounds with acceptable solubility profiles for both in vitro studies and in vivo applications. UNC569 demonstrates solubility of 100 milligrams per milliliter in dimethyl sulfoxide and 2.5 milligrams per milliliter in water with gentle warming [6] [7].

    Scalability and Manufacturing Considerations

    The development of UNC569 incorporated comprehensive analysis of scalability and manufacturing considerations to ensure practical translation from laboratory synthesis to potential commercial production. These considerations encompassed synthetic route selection, process optimization, safety evaluation, and economic feasibility assessment [8] [9] [10].

    Synthetic route scalability analysis focused on identifying potential bottlenecks and optimizing reaction conditions for larger-scale operation. The multi-step synthetic pathway was designed with convergent approaches to minimize linear sequence length and maximize overall efficiency. Each synthetic transformation was evaluated for its amenability to scale-up, considering factors such as reaction exothermicity, gas evolution, solid handling, and product isolation [8] [9].

    The palladium-catalyzed Suzuki coupling step required particular attention for scale-up due to the need for inert atmosphere, catalyst recovery considerations, and potential for metal contamination in the final product. Process optimization focused on minimizing catalyst loading while maintaining high conversion and selectivity. Alternative coupling methodologies were investigated as potential backup strategies for large-scale implementation [8] [9].

    Heat transfer considerations proved critical for several synthetic steps, particularly the bromination reaction conducted under sealed tube conditions and the oxidation step using meta-chloroperoxybenzoic acid. Scale-up designs incorporated enhanced heat removal capabilities and temperature monitoring systems to ensure safe and controlled reaction progression at larger scales [8] [9] [10].

    Solvent selection and recovery systems were designed to minimize environmental impact and reduce manufacturing costs. The synthetic route utilizes common organic solvents that are amenable to recovery and recycling, reducing both waste generation and raw material costs. Closed-loop solvent systems were evaluated for implementation in manufacturing operations [8] [9] [10].

    Quality control and analytical method development focused on establishing robust in-process monitoring and final product specifications suitable for scaled manufacturing. Critical quality attributes were identified and analytical methods developed to ensure consistent product quality across different batch sizes. Process analytical technology implementation was considered for real-time monitoring of key process parameters [8] [9] [10].

    Safety assessment and hazard analysis addressed potential risks associated with scaled operations, including handling of reactive intermediates, solvent vapors, and waste materials. Comprehensive safety protocols were developed to protect personnel and facilities while ensuring compliance with regulatory requirements. Special attention was given to the handling of organometallic catalysts and oxidizing agents [8] [9] [10].

    Equipment design considerations encompassed reactor sizing, mixing requirements, heating and cooling capabilities, and solid handling systems. Modular equipment designs were favored to provide flexibility for different batch sizes and enable efficient utilization of manufacturing assets. Specialized equipment requirements were minimized to reduce capital investment and operational complexity [8] [9] [10].

    Economic evaluation included comprehensive cost analysis considering raw material costs, processing expenses, waste disposal costs, and capital equipment requirements. Process optimization efforts focused on maximizing yields, minimizing waste generation, and reducing cycle times to achieve economically viable manufacturing costs. Alternative synthetic routes were maintained as backup options for economic optimization [8] [9] [10].

    Regulatory compliance considerations encompassed Good Manufacturing Practice requirements, environmental regulations, and quality system implementation. Documentation systems were designed to support regulatory submissions while maintaining operational efficiency. Change control procedures were established to manage process improvements and optimization efforts during scale-up [8] [9] [10].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    4

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    396.24377311 g/mol

    Monoisotopic Mass

    396.24377311 g/mol

    Heavy Atom Count

    29

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2023-08-15
    1: Christoph S, Deryckere D, Schlegel J, Frazer JK, Batchelor LA, Trakhimets AY, Sather S, Hunter DM, Cummings CT, Liu J, Yang C, Kireev D, Simpson C, Norris-Drouin J, Hull-Ryde EA, Janzen WP, Johnson GL, Wang X, Frye SV, Earp HS 3rd, Graham DK. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo. Mol Cancer Ther. 2013 Nov;12(11):2367-77. doi: 10.1158/1535-7163.MCT-13-0040. Epub 2013 Aug 30. PubMed PMID: 23997116; PubMed Central PMCID: PMC3823742.

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